molecular formula C14H14N6OS B2752776 3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine CAS No. 2380182-08-9

3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine

Cat. No.: B2752776
CAS No.: 2380182-08-9
M. Wt: 314.37
InChI Key: KPRXQBJVCHNGTH-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that features a combination of furan, pyridazine, piperazine, and thiadiazole rings. This unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazine ring can produce dihydropyridazines .

Scientific Research Applications

3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.

    Medicine: Studied for its potential use in drug development, particularly for targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules that feature furan, pyridazine, piperazine, or thiadiazole rings. Examples include:

Uniqueness

What sets 3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine apart is its unique combination of these heterocyclic rings, which may confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory effects. This article reviews current research findings on its biological activity, supported by data tables and case studies.

Chemical Structure

The compound features a furan ring and a piperazine moiety linked to a thiadiazole and pyridazine structure. This unique combination is believed to contribute significantly to its biological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 1,3,4-thiadiazole have shown promising cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
4eMCF-75.36Induces apoptosis via Bax/Bcl-2 ratio increase
4iHepG22.32Cell cycle arrest at G2/M phase

Case Study : In a study evaluating the cytotoxic effects of several thiadiazole derivatives, compounds 4e and 4i exhibited significant selectivity towards cancerous cells over normal cells. The mechanism involved the induction of apoptosis as evidenced by increased levels of caspase 9 and changes in cell cycle progression .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The compound demonstrated activity against various pathogens:

MicroorganismActivityMIC (µg/mL)
Staphylococcus aureusAntibacterial15.62
Candida albicansAntifungal15.62
Escherichia coliAntibacterialNot specified

The results indicated that the compound's thiadiazole component plays a crucial role in its antimicrobial efficacy, similar to well-known sulfonamide drugs .

Anti-inflammatory Effects

Research indicates that compounds containing the thiadiazole ring exhibit anti-inflammatory properties. This has been attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Mechanism : The anti-inflammatory action is thought to involve the inhibition of NF-kB signaling pathways, which are critical in the regulation of inflammatory responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example, variations in substituents on the piperazine or thiadiazole rings can enhance or diminish activity against specific targets:

ModificationEffect on Activity
Para-substitution on piperazineIncreased cytotoxicity
Furoyl moiety replacementEnhanced activity against MCF-7

This suggests that careful design and modification of the compound's structure could lead to more potent derivatives .

Properties

IUPAC Name

2-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c1-2-12(21-9-1)11-3-4-13(17-16-11)19-5-7-20(8-6-19)14-18-15-10-22-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRXQBJVCHNGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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